N-Naphthalen-2-yl-2-(2-oxo-2-phenyl-ethylsulfanyl)-acetamide
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Overview
Description
“N-(naphthalen-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide” is an organic compound that belongs to the class of acetamides Compounds in this class are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(naphthalen-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide” typically involves multiple steps, including the formation of the acetamide group and the introduction of the naphthalene and phenyl groups. Common synthetic routes may include:
Step 1: Formation of the acetamide group through the reaction of acetic anhydride with an amine.
Step 2: Introduction of the naphthalene ring via Friedel-Crafts acylation.
Step 3: Addition of the phenyl group through a Grignard reaction or similar method.
Step 4: Incorporation of the sulfanyl group using thiol reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
“N-(naphthalen-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N-(naphthalen-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the naphthalene and phenyl groups may facilitate binding to hydrophobic pockets, while the sulfanyl group could participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-2-yl)acetamide
- 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide
- N-(phenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide
Uniqueness
“N-(naphthalen-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide” is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both naphthalene and phenyl groups, along with the sulfanyl group, makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C20H17NO2S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-phenacylsulfanylacetamide |
InChI |
InChI=1S/C20H17NO2S/c22-19(16-7-2-1-3-8-16)13-24-14-20(23)21-18-11-10-15-6-4-5-9-17(15)12-18/h1-12H,13-14H2,(H,21,23) |
InChI Key |
OUVPBGOSQGJAII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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